What is the chemical structure of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol
What is the chemical structure of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol
An In-Depth Technical Guide to 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the unique structural characteristics of this molecule, which incorporates both a cyclobutane and a cyclopropylamine moiety, and offers predicted spectroscopic data for its characterization. The guide is structured to provide both foundational knowledge and practical insights, grounded in established chemical principles and supported by authoritative references.
Introduction
The confluence of strained ring systems in a single molecular entity often imparts unique conformational and electronic properties, making such compounds of significant interest in medicinal chemistry and materials science. 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol is a fascinating example, integrating the rigid, puckered four-membered cyclobutane ring with the electronically distinct three-membered cyclopropyl group. The cyclobutane scaffold has garnered attention for its ability to introduce three-dimensionality into drug candidates, while the cyclopropyl group is a well-known bioisostere for larger, more flexible groups, often enhancing metabolic stability and binding affinity.[1][2] This guide aims to provide a detailed technical resource on 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol, covering its structural attributes, a proposed synthetic methodology, and predicted analytical characteristics.
Chemical Structure and Properties
Molecular Structure
1-[(Cyclopropylamino)methyl]cyclobutan-1-ol is a tertiary alcohol and a secondary amine. Its structure features a cyclobutanol ring substituted at the 1-position with a (cyclopropylamino)methyl group. The core of the molecule is the cyclobutane ring, which exists in a puckered conformation to alleviate ring strain.[3] The chemical structure can be unambiguously represented by the following identifiers:
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Molecular Formula: C₈H₁₅NO
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SMILES: C1CC(C1)(CNC2CC2)O
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InChI: InChI=1S/C8H15NO/c10-8(4-1-5-8)6-9-7-2-3-7/h7,9-10H,1-6H2
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InChIKey: NMPDCKHQRGPIDM-UHFFFAOYSA-N.[4]
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway
Caption: Proposed two-step synthesis pathway.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Hydroxycyclobutane-1-carbaldehyde
This step involves the selective oxidation of the primary alcohol in 1-(hydroxymethyl)cyclobutan-1-ol. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation is suitable to avoid over-oxidation to the carboxylic acid.
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To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.
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After 15 minutes, add a solution of 1-(hydroxymethyl)cyclobutan-1-ol (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.
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Stir the reaction mixture for 30 minutes at -78 °C.
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Add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature.
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Quench the reaction with water and extract the product with DCM.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.
Step 2: Synthesis of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol
This step is a reductive amination reaction. The aldehyde intermediate is first condensed with cyclopropylamine to form an imine, which is then reduced in situ to the desired secondary amine.
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Dissolve the crude 1-hydroxycyclobutane-1-carbaldehyde (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE).
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Add cyclopropylamine (1.1 equivalents) and stir the mixture at room temperature for 1 hour.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
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Stir the reaction mixture at room temperature overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain 1-[(cyclopropylamino)methyl]cyclobutan-1-ol.
Spectroscopic and Analytical Characterization (Predicted)
The following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of similar structural motifs. [1][3][5]
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | 2.5 - 4.0 | broad singlet | 1H |
| -NH- | 1.5 - 2.5 | broad singlet | 1H |
| -CH₂-N- | 2.8 - 3.0 | singlet | 2H |
| Cyclobutane-CH₂ (α to C-O) | 2.0 - 2.2 | multiplet | 2H |
| Cyclobutane-CH₂ (β to C-O) | 1.6 - 1.8 | multiplet | 4H |
| Cyclopropyl-CH- | 2.2 - 2.4 | multiplet | 1H |
| Cyclopropyl-CH₂- | 0.4 - 0.8 | multiplet | 4H |
The broadness of the -OH and -NH signals is due to chemical exchange and can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-OH (quaternary) | 70 - 75 |
| -CH₂-N- | 50 - 55 |
| Cyclobutane-CH₂ (α to C-O) | 35 - 40 |
| Cyclobutane-CH₂ (β to C-O) | 15 - 20 |
| Cyclopropyl-CH- | 30 - 35 |
| Cyclopropyl-CH₂- | 5 - 10 |
Key NMR Correlations
Caption: Predicted key HMBC correlations for structural confirmation.
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, broad |
| N-H stretch (secondary amine) | 3300 - 3500 | Medium, sharp |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C-N stretch | 1000 - 1250 | Medium |
| C-O stretch | 1000 - 1260 | Strong |
Mass Spectrometry
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Electrospray Ionization (ESI-MS): Expected to show a prominent [M+H]⁺ ion at m/z 142.12.
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Electron Ionization (EI-MS): The molecular ion peak at m/z 141 may be weak or absent. Key fragmentation patterns would likely involve the loss of water (m/z 123) and cleavage of the cyclobutane or cyclopropane rings. Alpha-cleavage adjacent to the nitrogen and oxygen atoms would also be expected.
Potential Applications and Future Research
The unique combination of a cyclobutanol and a cyclopropylamine moiety in 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol makes it an attractive scaffold for medicinal chemistry. The cyclobutane ring can act as a rigid spacer, while the cyclopropylamine group is a common pharmacophore in various bioactive molecules. This compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly in areas where conformational constraint and metabolic stability are desired. Future research could focus on the synthesis of derivatives and their evaluation in biological assays.
Conclusion
This technical guide has provided a detailed examination of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol, a molecule of interest due to its unique structural features. A plausible, multi-step synthesis has been proposed, along with a comprehensive set of predicted spectroscopic and analytical data to aid in its identification and characterization. The information presented herein serves as a valuable resource for chemists and researchers working on the synthesis and application of novel chemical entities containing strained ring systems.
References
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1-[(cyclopropylamino)methyl]cyclobutan-1-ol. PubChem. Available at: [Link]
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Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. PMC. Available at: [Link]
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Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. California State Polytechnic University, Pomona. Available at: [Link]
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The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b. ResearchGate. Available at: [Link]
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Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society. Available at: [Link]
